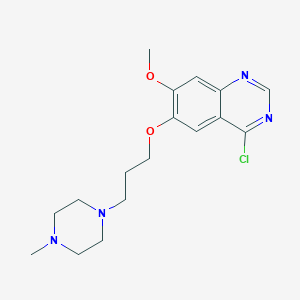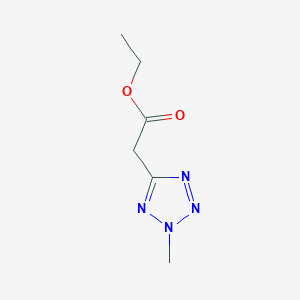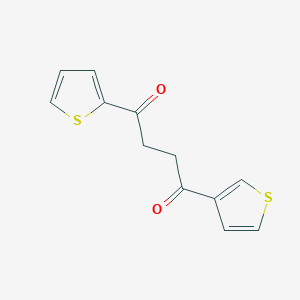
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Overview
Description
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is an organic compound featuring two thiophene rings connected by a butane-1,4-dione linker Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with butane-1,4-dione under acidic or basic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where the thiophene rings act as nucleophiles, attacking the carbonyl carbon of butane-1,4-dione.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or even fully reduce the thiophene rings to tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens, nitro groups, and alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and tetrahydrothiophenes.
Substitution: Halogenated, nitro-substituted, and alkylated derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by the thiophene rings, play a crucial role in its interactions and effects.
Comparison with Similar Compounds
1-(Thiophen-2-yl)-2-(thiophen-3-yl)ethane-1,2-dione: A shorter analog with similar electronic properties.
1-(Thiophen-2-yl)-4-(furan-3-yl)butane-1,4-dione: A compound with a furan ring instead of one thiophene ring, offering different reactivity.
1-(Thiophen-2-yl)-4-(pyridin-3-yl)butane-1,4-dione: A compound with a pyridine ring, providing different electronic and steric effects.
Uniqueness: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in materials science and pharmaceuticals.
Properties
IUPAC Name |
1-thiophen-2-yl-4-thiophen-3-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVPHQQAQJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522092 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89814-55-1 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


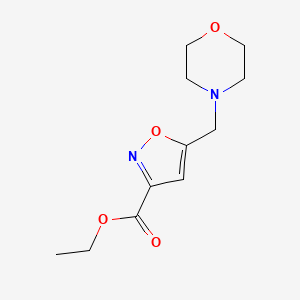
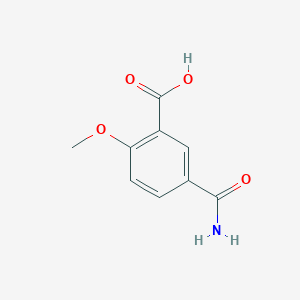
![3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3058423.png)
![2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3058425.png)
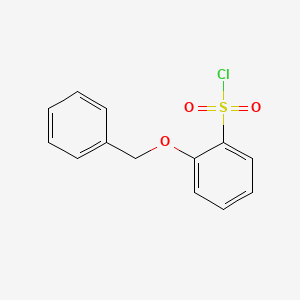
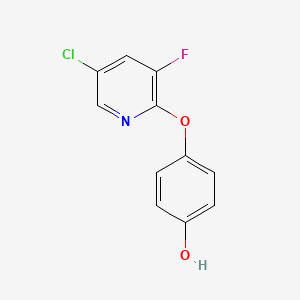
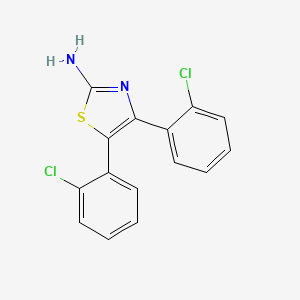
![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)
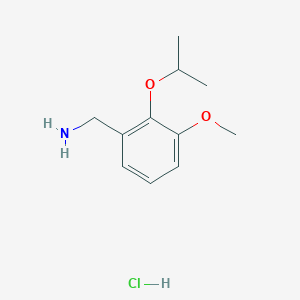
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)
